molecular formula C12H18FN B1517589 [2-(4-Fluorophenyl)ethyl](2-methylpropyl)amine CAS No. 1020951-24-9

[2-(4-Fluorophenyl)ethyl](2-methylpropyl)amine

Cat. No. B1517589
M. Wt: 195.28 g/mol
InChI Key: KJIGKKNHRXPSJR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)ethylamine” consists of a fluorophenyl group attached to an ethyl group, which is further connected to a methylpropyl group . The presence of the fluorine atom in the phenyl group can significantly influence the properties of the molecule.


Physical And Chemical Properties Analysis

“2-(4-Fluorophenyl)ethylamine” has a molecular formula of C12H18FN and a molecular weight of 195.28 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

  • Synthesis of Ureido Sugars Ureido sugars are synthesized from amination agents like amino acid methyl, ethyl, or benzyl esters. These derivatives of 2-amino-2-deoxy-D-glucopyranoside find applications in the study of carbohydrate chemistry and potentially in drug design due to their unique structural and functional properties (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

  • Conjugated Polymers in Solar Cells Amino-functionalized conjugated copolymers, incorporating elements such as fluorene and naphthalene diimide, are used as electron transport layers in perovskite solar cells. These polymers improve electron extraction and reduce work function in metal cathodes, significantly enhancing power conversion efficiency (Sun et al., 2016).

  • Fluorescence Probes and Biomedical Applications

    • Novel two-photon fluorescence probes, derived from compounds like 4-methyl-2,5-dicyano-4'-amino stilbene, are developed for detecting ions like lead (Pb2+) in biological settings. These probes offer significant advantages in biocompatibility, photostability, and cell permeability, essential for live cell and tissue imaging (Huang & Ding, 2011).
    • Luminescent diethylenetriaminepentaacetic acid chelates of terbium and europium are synthesized for potential use in imaging and diagnostics. These chelates can be attached to DNA and serve as nonisotopic labels, offering long-lifetime luminescence for various biomedical applications (Li & Selvin, 1997).
  • Polymer Electrolytes and Material Chemistry Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes are synthesized via activated fluorophenyl-amine reaction. These materials exhibit precise control of cation functionality and are significant for various electrochemical applications, including batteries and fuel cells (Kim et al., 2011).

  • Cytotoxicity and Anticancer Drug Synthesis Piperidone oxime ethers with various substituents are synthesized and evaluated for their cytotoxicity against human cervical carcinoma (HeLa) cell line. These compounds, with specific structural configurations, show promise as leads in anticancer drug synthesis, highlighting the role of structural optimization in developing effective therapeutic agents (Parthiban et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, “2-(4-Fluorophenyl)ethylamine”, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-10(2)9-14-8-7-11-3-5-12(13)6-4-11/h3-6,10,14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIGKKNHRXPSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Fluorophenyl)ethyl](2-methylpropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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